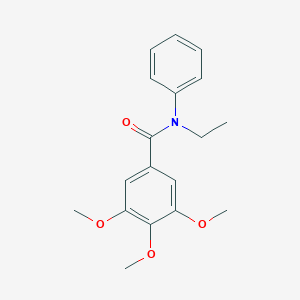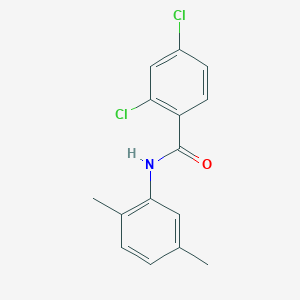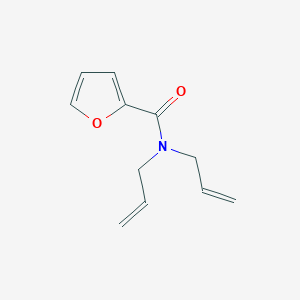![molecular formula C28H22N4O2 B263834 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is a chemical compound that has attracted significant attention in scientific research. This compound is a member of the quinazoline family, which is known for its diverse biological activities. The unique structure of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has made it a promising candidate for various applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile exhibits a wide range of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and block the growth of certain bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in lab experiments is its diverse biological activities. This compound has been shown to exhibit anti-cancer, anti-inflammatory, and anti-bacterial properties, making it a promising candidate for various applications in the field of medicinal chemistry. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for certain research groups.
Zukünftige Richtungen
There are several future directions for the research of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile. One potential direction is the development of novel drugs based on the structure of this compound. Another direction is the investigation of the exact mechanism of action of this compound, which may provide insights into its diverse biological activities. Furthermore, the exploration of the potential applications of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile in other fields, such as materials science or environmental science, may also be of interest.
Synthesemethoden
The synthesis of 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile involves the reaction between 4-methylbenzaldehyde, furfural, and 2-aminobenzamide in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the resulting product is purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. Furthermore, 5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile has been investigated for its potential as a lead compound for the development of novel drugs.
Eigenschaften
Molekularformel |
C28H22N4O2 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
5-amino-11-(furan-2-yl)-8-(4-methylphenyl)-9-oxo-8,10,11,12-tetrahydroquinolino[1,2-a]quinazoline-7-carbonitrile |
InChI |
InChI=1S/C28H22N4O2/c1-16-8-10-17(11-9-16)25-20(15-29)28-31-27(30)19-5-2-3-6-21(19)32(28)22-13-18(14-23(33)26(22)25)24-7-4-12-34-24/h2-12,18,25H,13-14H2,1H3,(H2,30,31) |
InChI-Schlüssel |
YZDDHMRVSBDWOD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C3N=C(C4=CC=CC=C4N3C5=C2C(=O)CC(C5)C6=CC=CO6)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)
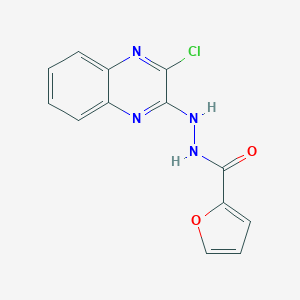
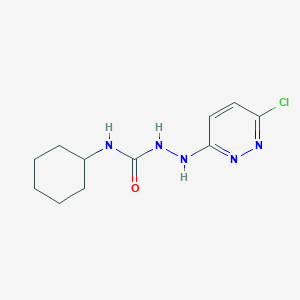

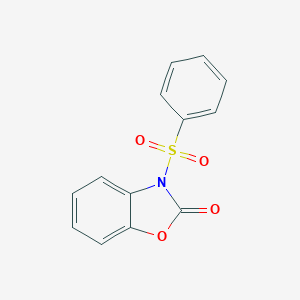
![6-chloro-1-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263764.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
